![molecular formula C17H21ClN4O3 B6446008 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine CAS No. 2640953-27-9](/img/structure/B6446008.png)
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine
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Overview
Description
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine, commonly known as CPMD, is a heterocyclic compound with a unique chemical structure that has been widely studied in recent years. CPMD has been found to possess a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It has also been used for a variety of laboratory experiments, such as enzyme assays and cell culture studies.
Scientific Research Applications
CPMD has been studied for a variety of scientific research applications, such as enzyme assays, cell culture studies, and drug delivery systems. It has also been used in cancer research, as it has been found to be effective at inhibiting the growth of certain cancer cells. Additionally, CPMD has been studied for its potential use as an anti-inflammatory agent and as an antimicrobial agent.
Mechanism of Action
The exact mechanism of action of CPMD is not yet fully understood. However, it is believed that CPMD acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 has been shown to reduce inflammation, as well as the growth of certain cancer cells. Additionally, CPMD has been found to inhibit the activity of certain bacterial enzymes, which may explain its antimicrobial properties.
Biochemical and Physiological Effects
CPMD has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of certain cancer cells, and inhibit the activity of certain bacterial enzymes. Additionally, CPMD has been found to have antioxidant and antifungal properties.
Advantages and Limitations for Lab Experiments
CPMD has several advantages for laboratory experiments. It is relatively easy to synthesize, is inexpensive, and has a high overall yield. Additionally, CPMD is stable, water-soluble, and non-toxic. However, CPMD also has some limitations, such as its low solubility in organic solvents and its low potency.
Future Directions
The potential future directions for CPMD research include further investigation into its mechanism of action, development of new synthesis methods, and exploration of its potential therapeutic applications. Additionally, further research into its antibacterial and antifungal properties could lead to the development of new antimicrobial agents. Additionally, further research into its antioxidant properties could lead to the development of new antioxidant agents. Finally, further research into its anti-inflammatory and anticancer properties could lead to the development of new treatments for these diseases.
Synthesis Methods
The synthesis of CPMD is a multi-step process that involves the reaction of 3-chloropyridin-4-yloxyacetic acid with 4,6-dimethoxypyrimidine. This reaction is then followed by the addition of piperidine to the reaction mixture. The resulting product is then purified by column chromatography and recrystallization. The overall yield of the reaction is typically around 70%.
properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4,6-dimethoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3/c1-23-15-9-16(24-2)21-17(20-15)22-7-4-12(5-8-22)11-25-14-3-6-19-10-13(14)18/h3,6,9-10,12H,4-5,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXZVJAPHINNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine |
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